molecular formula C22H21N5O4 B4420681 2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4420681
M. Wt: 419.4 g/mol
InChI Key: UJBRRGUQDYTTLV-UHFFFAOYSA-N
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Description

2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a piperazine moiety and a furylcarbonyl group. Its intricate structure suggests potential biological activity, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Attachment of the Furylcarbonyl Group: The final step involves the acylation of the piperazine nitrogen with a furylcarbonyl chloride or similar reagent, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and possible biological activity.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological processes.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is not fully understood, but it is believed to interact with specific molecular targets in cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and affecting cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
  • 5-[4-(2-Furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid

Uniqueness

2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE stands out due to its unique combination of a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a piperazine moiety and a furylcarbonyl group. This structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-5-3-7-27-18(14)23-19-15(20(27)28)13-16(24(19)2)21(29)25-8-10-26(11-9-25)22(30)17-6-4-12-31-17/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBRRGUQDYTTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

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